molecular formula C25H19N5O2S B15043310 (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043310
M. Wt: 453.5 g/mol
InChI Key: WZVOPIFKABGQDZ-UHFFFAOYSA-N
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Description

The compound “(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative characterized by a Z-configuration at the 4-position. Its core structure includes:

  • Position 2: A 4-phenyl-1,3-thiazol-2-yl substituent, introducing a heteroaromatic thiazole ring with a phenyl group .
  • Position 4: A 2-(2-methoxyphenyl)hydrazinylidene group, contributing a planar hydrazone moiety with methoxy substitution .
  • Position 5: A phenyl group, enhancing aromatic conjugation.

This compound’s synthesis likely involves condensation reactions between hydrazine derivatives and ketones or aldehydes, as seen in analogous pyrazolone syntheses (e.g., Dorofeeva’s method for (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolones) . The thiazole ring may be introduced via cyclization of thioamide precursors or Suzuki coupling .

Properties

Molecular Formula

C25H19N5O2S

Molecular Weight

453.5 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H19N5O2S/c1-32-21-15-9-8-14-19(21)27-28-23-22(18-12-6-3-7-13-18)29-30(24(23)31)25-26-20(16-33-25)17-10-4-2-5-11-17/h2-16,29H,1H3

InChI Key

WZVOPIFKABGQDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Synthesis of the Pyrazolone Core: The pyrazolone core is often prepared by the reaction of hydrazines with β-diketones.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazolone intermediates through a condensation reaction, often facilitated by acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s uniqueness lies in its hybrid hydrazinylidene-thiazole architecture. Key comparisons with structurally related pyrazolone derivatives include:

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Phenyl-1,3-thiazol-2-yl 2-(2-Methoxyphenyl)hydrazinylidene (Z) Phenyl C₂₆H₂₀N₆O₂S 480.54 Thiazole enhances π-stacking; hydrazone offers H-bonding
(4Z)-4-[(4-Methoxybenzylidene)]-5-methyl-2-phenyl (Ev4) Phenyl 4-Methoxybenzylidene Methyl C₁₈H₁₆N₂O₂ 292.33 Lacks thiazole; methoxy improves solubility
4h (Ev5: Methoxyphenyl hydrazono derivative) - 4-Methoxyphenyl hydrazono Methyl C₁₁H₁₂N₄O₂ 232.24 Simpler backbone; no thiazole or phenyl at C5
Thiazole derivatives (Ev2: Compounds 4–5) 5-(4-Fluorophenyl)-3-triazolyl 4-Chloro/fluorophenyl - Not provided - Fluorine atoms increase electronegativity and metabolic stability
Parchem’s (4Z)-4-[(4-Methylphenyl)methylidene] (Ev14) Phenyl 4-Methylbenzylidene Phenyl C₂₃H₁₈N₂O 338.41 Methyl group enhances hydrophobicity

Functional Implications

  • Bioactivity Potential: Thiazole moieties (as in Ev2 and the target compound) are associated with antimicrobial and anticancer activities due to their electron-deficient nature . The hydrazone group may enhance metal-chelation properties .
  • Solubility and Stability : The 2-methoxyphenyl group (target) improves solubility compared to Ev14’s methylbenzylidene, while the thiazole ring may reduce metabolic degradation .

Biological Activity

The compound (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 56396-10-2, belongs to a class of hydrazones that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

The molecular formula of the compound is C25H20N4O, with a molecular weight of approximately 440.45 g/mol. The compound features a complex structure that includes a thiazole ring and a hydrazone moiety, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC25H20N4O
Molecular Weight440.45 g/mol
CAS Number56396-10-2
Density1.33 g/cm³
LogP6.0939

Antimicrobial Activity

Hydrazones, including the compound , have been reported to exhibit significant antimicrobial properties. A review highlighted that various hydrazone derivatives possess antibacterial and antifungal activities against multiple strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 125 μg/mL against Candida albicans .

Anticancer Potential

Research indicates that hydrazones can have anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation in vitro and in vivo models . This suggests that (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene] may also possess similar anticancer properties.

Anti-inflammatory Effects

Hydrazone derivatives have been explored for their anti-inflammatory potential. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines . This activity is crucial for developing treatments for inflammatory diseases.

Case Studies

  • Anticancer Activity in Cell Lines : A study evaluated the effects of related hydrazone compounds on human prostate cancer cell lines. The results indicated significant reductions in cell viability and proliferation rates when treated with these compounds, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing : Another investigation tested the antimicrobial efficacy of various hydrazones against both gram-positive and gram-negative bacteria. The results showed promising activity with some compounds exhibiting selective toxicity towards bacterial cells while sparing human cells .

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